2h-Isoindol-1-Amine
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Overview
Description
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-amine , is a chemical compound with the following structure:
C8H8N2
It features an isoindole ring system, which consists of a six-membered ring fused to a five-membered ring. The presence of an acidic proton at the 2-position of the imide nitrogen allows for various reactions, including aminomethylation .
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing 2H-isoindol-1-amine. These include ring closure reactions, isoindoline aromatization, and ring transformations . Specific conditions and reagents depend on the desired synthetic pathway.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
2H-Isoindol-1-amine can undergo various reactions:
Aminomethylation: Following the Mannich mechanism, an acidic proton at the 2-position allows for aminomethylation .
Other Reactions: Oxidation, reduction, and substitution reactions may occur, but detailed studies are limited.
Scientific Research Applications
Chemistry::
Building Block: Researchers use 2H-isoindol-1-amine as a building block for designing novel organic molecules.
Functionalization: Its reactivity makes it valuable for functional group transformations.
Drug Discovery: Scientists explore its potential as a scaffold for drug development.
Biological Studies: It may serve as a probe in biological studies due to its unique structure.
Fine Chemicals: Industries may use it as an intermediate in fine chemical synthesis.
Mechanism of Action
The exact mechanism by which 2H-isoindol-1-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further investigation is needed.
Comparison with Similar Compounds
While 2H-isoindol-1-amine is relatively less studied, its uniqueness lies in its isoindole ring system. Similar compounds include isoindoline derivatives and other heterocyclic structures.
Remember that research on this compound continues, and its applications may expand as more insights emerge
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2H-isoindol-1-amine |
InChI |
InChI=1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,9H2 |
InChI Key |
SPSYMWKHDUJABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=C2C=C1)N |
Origin of Product |
United States |
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